

Foreword: The Imperative of Structural Certainty in Drug Discovery

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Compound of Interest

Compound Name: 4-N-Alloc-aminocyclohexanone

CAS No.: 391248-19-4

Cat. No.: B1597075

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In the landscape of modern drug development and complex organic synthesis, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological screening, derail synthetic campaigns, and lead to significant financial and temporal losses. The subject of this guide, **4-N-Alloc-aminocyclohexanone**, serves as an exemplary case study. It incorporates several key structural motifs: a cyclic ketone, a chiral center, and a synthetically crucial amine-protecting group. Its elucidation is not merely an academic exercise but a necessary validation step for its use as a versatile building block in medicinal chemistry.

This document eschews a conventional, rigid format. Instead, it is structured to mirror the logical workflow of a practicing analytical or medicinal chemist. We will journey through the process of elucidation, starting with the foundational data of mass and elemental composition, proceeding to the intricate mapping of the atomic framework via magnetic resonance, and culminating in the functional group confirmation through vibrational spectroscopy and chemical derivatization. Each step is presented not just as a protocol but as a piece of a larger puzzle, explaining the causality behind each experimental choice and demonstrating how a multi-faceted analytical approach provides a self-validating, irrefutable conclusion.

Foundational Analysis: Molecular Formula and Mass Verification via High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before any attempt to map the connectivity of atoms, we must first know the constituent parts. High-Resolution Mass Spectrometry is the definitive technique for determining a compound's exact mass and, by extension, its elemental formula. Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the differentiation between isobars (molecules with the same nominal mass but different elemental compositions). For a novel or synthesized compound, this is the non-negotiable first step. We employ Electrospray Ionization (ESI) due to its soft ionization nature, which minimizes fragmentation and maximizes the abundance of the molecular ion, typically observed as a protonated adduct, $[M+H]^+$.

Experimental Protocol: ESI-HRMS

- **Sample Preparation:** A stock solution of **4-N-Alloc-aminocyclohexanone** is prepared by dissolving ~1 mg of the purified solid in 1 mL of HPLC-grade methanol. This is further diluted to a final concentration of ~10 $\mu\text{g/mL}$.
- **Instrumentation:** A Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source is used.
- **Analysis Parameters:**
 - Ionization Mode: Positive ESI.
 - Mass Range: m/z 100-500.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120°C.
 - Infusion Rate: 5 $\mu\text{L/min}$.

- **Data Acquisition:** The instrument is calibrated using a known standard immediately prior to analysis. Data is acquired for 2 minutes to ensure a stable signal and a high-resolution mass spectrum.

Data Interpretation and Validation

The molecular formula of **4-N-Alloc-aminocyclohexanone** is $C_{10}H_{15}NO_3$.^{[1][2]} The expected monoisotopic mass of the neutral molecule is 197.1052 Da.^[1] The primary ion we expect to observe is the protonated molecule, $[M+H]^+$.

Ion Species	Calculated Exact Mass (m/z)	Observed Mass (m/z)	Mass Error (ppm)
$[C_{10}H_{16}NO_3]^+$ ($[M+H]^+$)	198.1125	198.1124	-0.5
$[C_{10}H_{15}NNaO_3]^+$ ($[M+Na]^+$)	220.0944	220.0943	-0.4

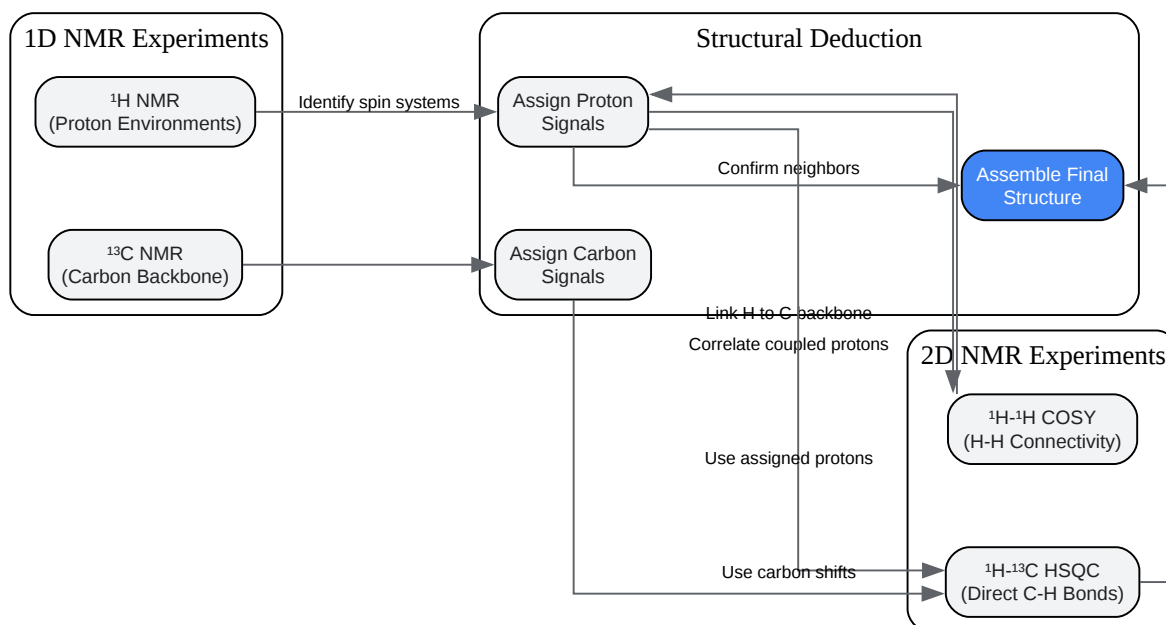
Table 1: HRMS Data for **4-N-Alloc-aminocyclohexanone**. A mass error of < 5 ppm provides high confidence in the assigned elemental formula.

The observation of the $[M+H]^+$ ion at m/z 198.1124, with a sub-ppm mass error, confirms the elemental formula of $C_{10}H_{15}NO_3$. This foundational data anchors all subsequent spectroscopic analysis.

Mapping the Atomic Framework: A Multi-dimensional NMR Approach

Expertise & Rationale: With the elemental formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic puzzle. It is the most powerful tool for determining the precise connectivity and stereochemical relationships of atoms in a molecule. A one-dimensional (1D) 1H NMR spectrum provides information about the chemical environment and neighboring protons for every unique hydrogen atom. A ^{13}C NMR spectrum does the same for the carbon backbone. However, the true power lies in two-dimensional (2D) experiments like COSY and HSQC, which reveal direct correlations between atoms, removing ambiguity and allowing for a complete and confident assignment of the structure.

Logical Workflow for NMR Analysis



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Caption: NMR structure elucidation workflow.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Approximately 10-15 mg of **4-N-Alloc-aminocyclohexanone** is dissolved in 0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Experiments to be Performed:
 - Standard 1D ^1H NMR.

- Standard 1D ^{13}C NMR (proton-decoupled).
- 2D ^1H - ^1H COSY (Correlation Spectroscopy).
- 2D ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence).

Data Interpretation and Assignment

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Structure and Numbering:

^1H NMR Predicted Data:

Proton(s)	Predicted δ (ppm)	Multiplicity	Coupling (J, Hz)	Integration	Assignment Rationale
H-8	5.95 - 5.85	ddt	$J \approx 17.2, 10.5, 5.5$	1H	Vinylic proton, split by geminal (H-9a, H-9b) and vicinal (H-7) protons.
H-9a	5.30 - 5.25	dq	$J \approx 17.2, 1.5$	1H	trans vinylic proton, split by geminal (H-9b) and vicinal (H-8) protons.
H-9b	5.22 - 5.18	dq	$J \approx 10.5, 1.5$	1H	cis vinylic proton, split by geminal (H-9a) and vicinal (H-8) protons.
H-N	~ 5.0	br s	-	1H	Carbamate proton, often broad. Position is solvent-dependent.
H-7	4.55 - 4.50	dt	$J \approx 5.5, 1.5$	2H	Methylene protons adjacent to carbamate oxygen.
H-4	3.85 - 3.75	m	-	1H	Methine proton attached to

						nitrogen-bearing carbon.
H-2, H-6	2.50 - 2.30	m	-	4H		Protons alpha to the ketone carbonyl group are deshielded.
H-3, H-5	2.15 - 2.00 & 1.80 - 1.65	m	-	4H		Cyclohexane ring protons. Two distinct signals for axial and equatorial protons.

¹³C NMR Predicted Data:

Carbon(s)	Predicted δ (ppm)	Assignment Rationale
C-1	~209.0	Ketone carbonyl carbon.[3]
C-10	~155.5	Carbamate carbonyl carbon.
C-8	~132.8	Internal alkene carbon.
C-9	~117.5	Terminal alkene carbon.
C-7	~65.5	Methylene carbon attached to carbamate oxygen.
C-4	~50.0	Methine carbon attached to nitrogen.
C-2, C-6	~39.5	Carbons alpha to the ketone.
C-3, C-5	~31.0	Remaining cyclohexane ring carbons.

2D NMR Validation:

- COSY: Will show strong correlations between H-7/H-8, H-8/H-9a, and H-8/H-9b, confirming the allyl group structure. It will also show correlations between H-4 and its neighbors (H-3/H-5), and between H-2/H-6 and their neighbors (H-3/H-5), confirming the cyclohexane ring connectivity.
- HSQC: This experiment is crucial. It will directly link each proton signal to its attached carbon, for example, the proton signal at ~5.9 ppm will correlate with the carbon signal at ~132.8 ppm, definitively assigning both as C-8 and H-8 respectively. This process is repeated for every C-H bond, providing an unambiguous assignment of the entire molecular framework.

Functional Group Fingerprinting: Infrared (IR) Spectroscopy

Expertise & Rationale: While NMR excels at defining the C-H framework, Infrared (IR) spectroscopy provides a rapid and definitive confirmation of key functional groups by detecting their characteristic vibrational frequencies. For **4-N-Alloc-aminocyclohexanone**, we are looking for the distinct signatures of a ketone, a carbamate, and an alkene.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
- Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .

Data Interpretation

The IR spectrum serves as a "checklist" for the expected functional groups.

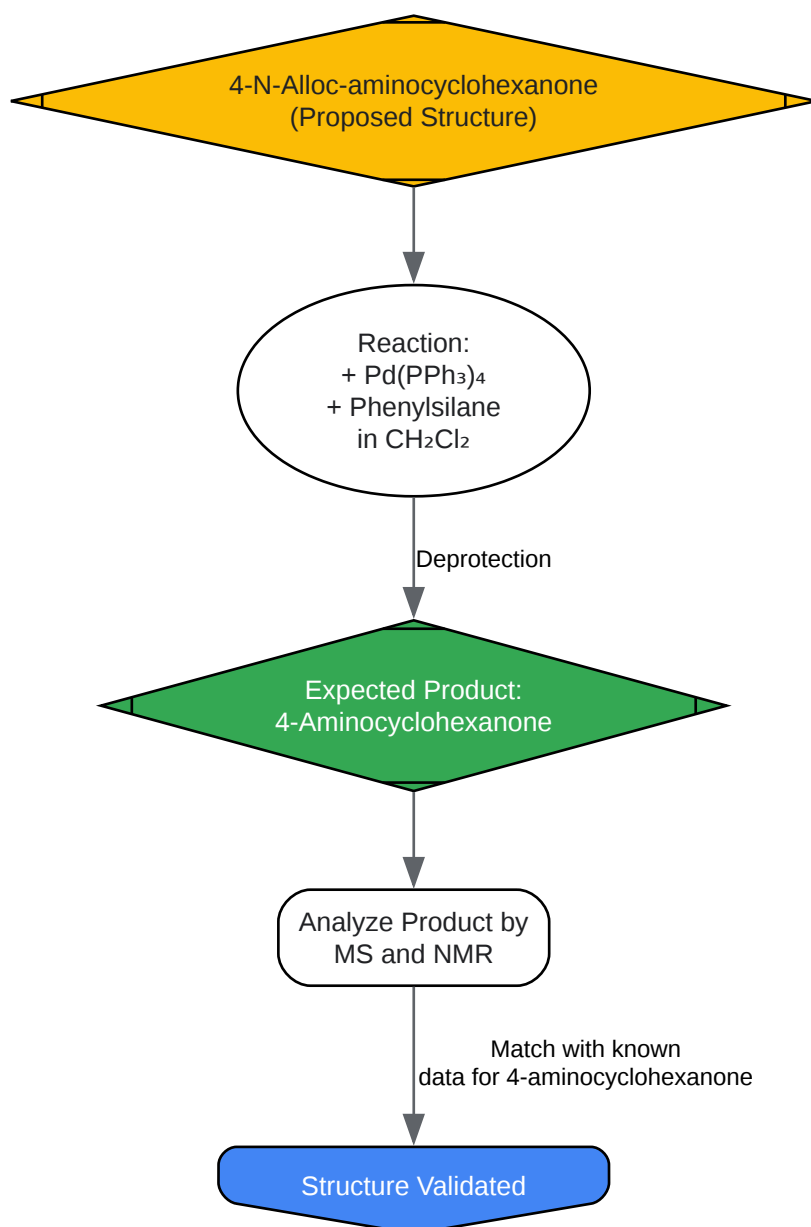
Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Confirmation
~3300	N-H Stretch	Secondary Amide (Carbamate)	Confirmed
~2940, ~2860	C-H Stretch (sp ³)	Alkane (Cyclohexyl)	Confirmed
~1715	C=O Stretch	Ketone (Cyclic)[4]	Confirmed
~1705	C=O Stretch	Carbamate	Confirmed
~1645	C=C Stretch	Alkene	Confirmed
~1530	N-H Bend	Secondary Amide (Carbamate)	Confirmed
~1250	C-O Stretch	Carbamate Ester	Confirmed

The presence of two distinct carbonyl peaks (ketone and carbamate) and the characteristic N-H and C=C stretches provides compelling, orthogonal evidence that validates the structure deduced from NMR and MS.

Ultimate Proof: Structure Validation via Chemical Derivatization

Expertise & Rationale: The most rigorous method to validate a proposed structure is to use it in a chemical reaction whose outcome is predictable and leads to a new, easily characterizable molecule. This provides functional proof of the proposed connectivity. The Alloc group is specifically designed for its selective removal under mild, palladium-catalyzed conditions.[5][6] Performing this deprotection reaction and confirming the formation of the known product, 4-aminocyclohexanone, provides the final, irrefutable piece of evidence.

Validation Workflow: Alloc Deprotection



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Caption: Chemical validation via Alloc deprotection.

Experimental Protocol: Alloc Group Removal

- Reaction Setup: To a stirred solution of **4-N-Alloc-aminocyclohexanone** (100 mg, 0.51 mmol) in dichloromethane (5 mL) at 0°C under an argon atmosphere, add phenylsilane (0.44 mL, 3.57 mmol, 7.0 equiv).[5]

- Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 59 mg, 0.051 mmol, 10 mol%).^[5]
- Reaction Monitoring: The reaction mixture is stirred at 0°C for 1 hour. Progress is monitored by Thin Layer Chromatography (TLC).
- Workup: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the product.
- Characterization: The purified product is analyzed by MS and ^1H NMR.

Expected Outcome

- Mass Spectrometry: The product will show a $[\text{M}+\text{H}]^+$ ion at m/z 114.0913, corresponding to the formula of 4-aminocyclohexanone ($\text{C}_6\text{H}_{11}\text{NO}$), a mass loss of 84.0212 Da from the starting material.^[7]
- ^1H NMR: The characteristic signals for the Alloc group (δ 5.9, 5.3, 5.2, 4.5 ppm) will be absent. The spectrum will simplify to that of the 4-aminocyclohexanone core, with the appearance of a broad singlet for the new $-\text{NH}_2$ protons.^[8]

Successfully obtaining 4-aminocyclohexanone, confirmed by comparison to literature data or an authentic sample, validates the presence of the Alloc-protected amine at the 4-position of the cyclohexanone ring.

Conclusion: A Convergence of Evidence

The structure of **4-N-Alloc-aminocyclohexanone** has been unequivocally determined through a systematic, multi-technique approach.

- High-Resolution Mass Spectrometry established the correct elemental formula, $\text{C}_{10}\text{H}_{15}\text{NO}_3$.
- 1D and 2D NMR Spectroscopy meticulously mapped the atomic connectivity, assigning every proton and carbon to its precise location within the cyclohexanone and Alloc moieties.
- Infrared Spectroscopy provided a rapid and clear "fingerprint" of the key functional groups—ketone, carbamate, and alkene—corroborating the proposed structure.

- Chemical Derivatization via palladium-catalyzed deprotection offered the ultimate functional proof, converting the parent molecule into a known compound and validating the initial structural assignment.

This comprehensive analysis demonstrates a self-validating system where each piece of data supports and reinforces the others, culminating in the confident elucidation of the target structure. This level of analytical rigor is paramount for advancing chemical research and development.

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